

# physical and chemical properties of 8-bromo-1,6-naphthyridin-5(6H)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-bromo-1,6-naphthyridin-5(6H)-one

Cat. No.: B169120

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## An In-depth Technical Guide to 8-bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **8-bromo-1,6-naphthyridin-5(6H)-one**. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its application in research and development.

## Core Chemical Identity

**8-bromo-1,6-naphthyridin-5(6H)-one** is a heterocyclic compound belonging to the naphthyridine family.<sup>[1][2]</sup> Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they exist in several isomeric forms.<sup>[1][2][3]</sup> The 1,6-naphthyridine scaffold, in particular, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.<sup>[2][4]</sup> This specific derivative is functionalized with a bromine atom at the 8-position and a carbonyl group at the 5-position.

Table 1: Compound Identifiers

Identifier	Value	Source(s)
CAS Number	<b>155057-97-9</b>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
MDL Number	MFCD00928592	<a href="#">[6]</a> <a href="#">[9]</a>
SMILES	O=C1C2=C(N=CC=C2)C(Br)=CN1	<a href="#">[9]</a>

| InChIKey | WYXKOZHBOLUXGU-UHFFFAOYSA-N |[\[10\]](#) |

## Physicochemical Properties

The physical and chemical data for **8-bromo-1,6-naphthyridin-5(6H)-one** are summarized below. It is important to note that several of these values are predicted through computational models and should be confirmed experimentally.

Table 2: Physical and Chemical Properties

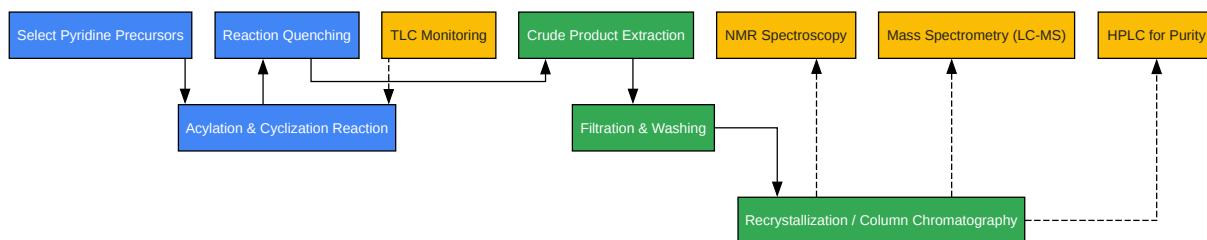
Property	Value	Type	Source(s)
Molecular Weight	<b>225.05 g/mol</b>	Experimental	<a href="#">[5]</a> <a href="#">[6]</a>
Monoisotopic Mass	223.95853 Da	Predicted	<a href="#">[10]</a>
Melting Point	247-251 °C	Experimental	<a href="#">[8]</a>
Boiling Point	451.1 ± 45.0 °C	Predicted	<a href="#">[8]</a>
Density	1.762 ± 0.06 g/cm <sup>3</sup>	Predicted	<a href="#">[8]</a>
pKa	9.47 ± 0.40	Predicted	<a href="#">[8]</a>
Appearance	Yellow solid	Experimental	<a href="#">[8]</a>
Storage	2-8°C, sealed in dry conditions, under nitrogen	Recommended	<a href="#">[8]</a>

| Purity | ≥95% | Available |[\[7\]](#) |

## Experimental Protocols and Synthesis

While specific, peer-reviewed synthesis protocols for **8-bromo-1,6-naphthyridin-5(6H)-one** are not readily available in the searched literature, a general workflow can be inferred from established methods for creating structurally similar compounds, such as quinolinones and other naphthyridinones.[\[11\]](#)[\[12\]](#) The synthesis would likely involve the cyclization of a substituted pyridine precursor.

A logical workflow for the synthesis, purification, and characterization of such a compound is outlined below.



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Caption: General workflow for synthesis and purification.

### Key Methodological Steps:

- **Synthesis:** The process would likely begin with a substituted aminopyridine, which undergoes acylation followed by an acid-catalyzed intramolecular cyclization to form the naphthyridinone ring system.[\[11\]](#)
- **Work-up:** Upon completion, monitored by Thin-Layer Chromatography (TLC), the reaction is quenched, often by pouring the mixture into ice water to precipitate the crude product.[\[11\]](#)

- Purification: The solid is collected by vacuum filtration and washed. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure compound.[11]
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[9]

## Spectral and Analytical Data

While full spectral data sets are not publicly available, vendors indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[9] Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for different adducts, provide theoretical parameters useful for mass spectrometry analysis.[10]

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	<b>224.96581</b>	134.5
[M+Na] <sup>+</sup>	246.94775	148.3
[M-H] <sup>-</sup>	222.95125	138.5

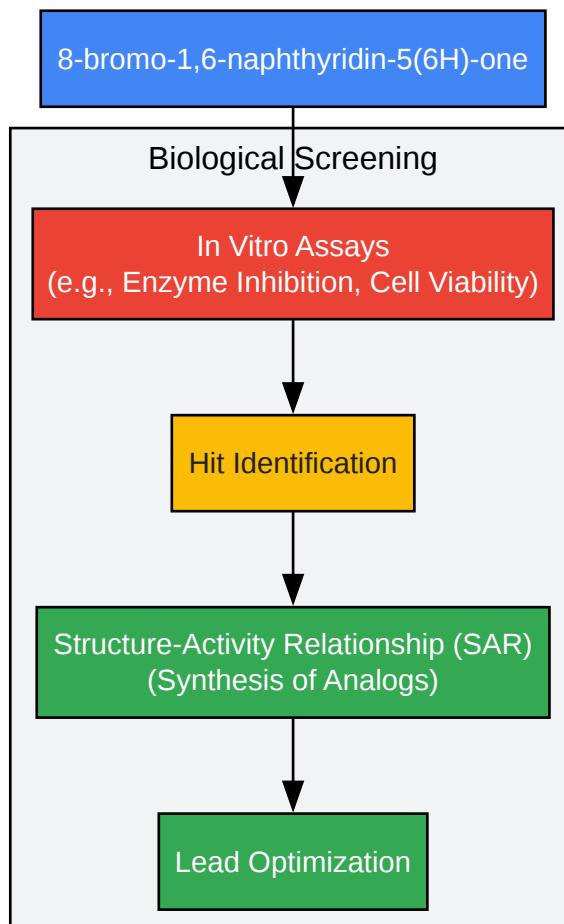
Source: PubChemLite[10]

## Biological Activity and Potential Applications

Specific biological activity or signaling pathway involvement for **8-bromo-1,6-naphthyridin-5(6H)-one** has not been detailed in the available literature. However, the broader class of naphthyridine derivatives is of significant interest in drug discovery due to a wide spectrum of biological activities.[1][3] Various naphthyridine-containing molecules have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[1][3]

Given its status as a bioactive small molecule and a heterocyclic building block, **8-bromo-1,6-naphthyridin-5(6H)-one** is likely utilized as an intermediate in the synthesis of more complex

molecules for drug discovery and materials science.[\[5\]](#)[\[7\]](#)[\[9\]](#) A typical workflow for evaluating the biological potential of such a compound is presented below.



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Caption: Conceptual workflow for biological activity screening.

This conceptual diagram illustrates the logical progression from a starting compound to lead optimization in a drug discovery context. The process begins with broad in vitro screening to identify any biological "hits," which then informs the synthesis of analogs to establish structure-activity relationships (SAR) and optimize for potency and other drug-like properties.

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- To cite this document: BenchChem. [physical and chemical properties of 8-bromo-1,6-naphthyridin-5(6H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169120#physical-and-chemical-properties-of-8-bromo-1-6-naphthyridin-5-6h-one>]

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